molecular formula C25H21N3O4 B5137792 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide

2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide

Cat. No.: B5137792
M. Wt: 427.5 g/mol
InChI Key: WTEPJXCBZPVQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide, also known as DMNQ, is a synthetic compound that has been studied extensively for its potential applications in scientific research. DMNQ belongs to the class of quinone compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide acts as an electron acceptor and undergoes reduction to form a semiquinone radical. This radical can then react with molecular oxygen to form reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. These ROS can then go on to cause oxidative damage to biomolecules such as proteins, lipids, and DNA.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cells and tissues, which can lead to cell death. This compound has also been found to activate various signaling pathways such as the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, this compound also has several limitations. It can be toxic to cells and tissues at high concentrations and can also generate nonspecific oxidative damage.

Future Directions

There are several future directions for the study of 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide. One area of research is the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the use of this compound as a tool to study the role of oxidative stress in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, this compound can be used to study the mechanism of action of various enzymes and proteins, which can lead to the development of novel therapeutics.

Synthesis Methods

2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of reagents such as 3,4-dimethylphenol, 4-nitroanisole, and 2-chloro-3-formylquinoline. The final product is obtained through a series of purification steps such as recrystallization and column chromatography.

Scientific Research Applications

2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been used as a tool to study the mechanism of action of various enzymes and proteins.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-15-8-9-17(12-16(15)2)23-14-20(19-6-4-5-7-21(19)26-23)25(29)27-22-11-10-18(32-3)13-24(22)28(30)31/h4-14H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEPJXCBZPVQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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